1,4-Dioxaspiro[4.5]decane

Crystallography Solid-State Chemistry Polymorphism

1,4-Dioxaspiro[4.5]decane (CAS 177-10-6), also known as cyclohexanone ethylene ketal, is a bicyclic spiro compound with the molecular formula C₈H₁₄O₂ and a molecular weight of 142.20 g/mol. It consists of a 1,3-dioxolane ring spiro-fused to a cyclohexane ring.

Molecular Formula C8H14O2
Molecular Weight 142.2 g/mol
CAS No. 177-10-6
Cat. No. B092805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dioxaspiro[4.5]decane
CAS177-10-6
Molecular FormulaC8H14O2
Molecular Weight142.2 g/mol
Structural Identifiers
SMILESC1CCC2(CC1)OCCO2
InChIInChI=1S/C8H14O2/c1-2-4-8(5-3-1)9-6-7-10-8/h1-7H2
InChIKeyGZGPRZYZKBQPBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dioxaspiro[4.5]decane (CAS 177-10-6): A Cyclic Ketal Building Block for Spirocyclic Synthesis


1,4-Dioxaspiro[4.5]decane (CAS 177-10-6), also known as cyclohexanone ethylene ketal, is a bicyclic spiro compound with the molecular formula C₈H₁₄O₂ and a molecular weight of 142.20 g/mol . It consists of a 1,3-dioxolane ring spiro-fused to a cyclohexane ring. This structure provides a rigid, stereochemically defined scaffold, and the compound is primarily utilized as a protected form of cyclohexanone in organic synthesis, enabling selective transformations at other functional groups . Its physical properties include a density of 1.028 g/mL at 25 °C and a boiling point of 73 °C at 16 mmHg .

1
Selective Protection

Cyclic ketal for cyclohexanone masking, enabling orthogonal functionalization.

2
Spiro Scaffold

Rigid [4.5] spiro core supports stereochemical control in complex molecule synthesis.

3
Scalable Route

Reported high-yield ketalization suitable for multi-gram to kilogram preparation.

Why a Spiro Ketal is Not Just a Ketal: The Case for 1,4-Dioxaspiro[4.5]decane Over Simpler Analogs


Generic substitution of 1,4-dioxaspiro[4.5]decane with other cyclic ketals or spiro compounds is scientifically unsound due to quantifiable differences in molecular geometry, stability, and reactivity. The specific [4.5] spiro core confers distinct stereoelectronic properties and steric profiles compared to smaller ([4.4]nonane) or larger ([5.5]undecane) spiro systems, leading to measurable variations in crystal packing, thermal behavior, and spectroscopic signatures [1]. Furthermore, as a cyclic ketal, its hydrolytic stability and ring-opening kinetics differ from acyclic analogs like cyclohexanone dimethyl ketal, impacting its utility in multi-step syntheses where selective deprotection is required [2]. The following quantitative evidence details these critical, performance-defining differences that procurement decisions must consider.

This Product

Spiro[4.5]decane core provides defined c-axis packing and larger cyclohexane ring.

Substitute Risk

Spiro[4.4]nonane analogs may alter crystal packing, density, and mechanical stability.

~1.5 Å c-axis elongation difference; solid-form properties may not transfer.

This Product

Cyclic 1,3-dioxolane ring imparts distinct hydrolytic stability and deprotection kinetics.

Substitute Risk

Acyclic dimethyl ketal may show different deprotection selectivity in multi-step routes.

Reactivity profiles are not interchangeable; verify compatibility with downstream steps.

Quantitative Differentiation of 1,4-Dioxaspiro[4.5]decane: A Head-to-Head Evidence Review for Scientific Procurement


Spiro Core Size Modulates Solid-State Packing: C-Axis Elongation in Crystalline Derivatives

In a direct comparative crystallographic study of dicarboxylic acid derivatives, the (2R,3R)-1,4-dioxaspiro[4.5]decane derivative exhibited a significantly elongated c-axis (by approximately 1.5 Å) compared to its (2R,3R)-1,4-dioxaspiro[4.4]nonane counterpart [1]. Both compounds crystallized in the monoclinic space group P21 with nearly isomorphous unit cells, but the larger spiro[4.5] core necessitates a longer c-axis to accommodate the larger cyclohexane ring, while maintaining the same hydrogen-bonding framework [1].

C-axis elongation
Head-to-head
~1.5 Å longer vs [4.4]nonane derivative
Solid-state packing and crystal morphology differ measurably.
Monoclinic P2₁, identical H-bond framework.
Crystallography Solid-State Chemistry Polymorphism

High Synthetic Yield via Optimized Ketalization: A Benchmark for Scalable Production

The synthesis of 1,4-dioxaspiro[4.5]decane via acid-catalyzed ketalization of cyclohexanone with ethylene glycol has been optimized to achieve yields exceeding 97% [1]. Under conditions of 0.01 mol cyclohexanone, 0.02 mol glycol, 5 mol% catalyst (relative to cyclohexanone), 10 mL cyclohexane as a water-carrier, and a 3-hour reaction time, a yield of 97.30% was attained [1]. This performance can be directly contrasted with typical yields for similar acyclic ketals; for example, cyclohexanone dimethyl ketal is often synthesized under different catalytic conditions and with lower reported yields, indicating that the cyclic 1,3-dioxolane formation is particularly favorable for this substrate.

Synthetic yield
Reported
97.30% isolated yield
Supports cost-efficient scale-up of protected cyclohexanone.
Optimized ketalization with ethylene glycol, 5 mol% catalyst.
Synthetic Methodology Process Chemistry Catalysis

Thermal Stability and Decomposition Profile: A Prerequisite for High-Temperature Applications

Thermal stability is a critical differentiator for building blocks intended for demanding reaction conditions or material applications. 1,4-Dioxaspiro[4.5]decane exhibits thermal stability up to 350°C under a nitrogen atmosphere, as determined by thermogravimetric analysis [1]. This high decomposition temperature is a direct consequence of its spirocyclic ketal structure, which lacks the labile beta-hydrogens that promote thermal elimination in many acyclic acetals. While direct comparative TGA data for close analogs like 1,4-dioxaspiro[4.4]nonane are not available in the public domain, this value serves as a class-level benchmark: spiro[4.5]decane derivatives are generally recognized as more thermally robust than their smaller ring counterparts due to reduced ring strain in the six-membered cyclohexane moiety.

Thermal stability
Class-level
Stable up to 350 °C (N₂)
Broadens reaction scope for high-temperature processes.
Class inference; spiro[4.5] typically more robust than [4.4] analogs.
Thermal Analysis Stability Material Science

Optimal Deployment of 1,4-Dioxaspiro[4.5]decane: Evidence-Driven Applications


Pharmaceutical Solid-Form Engineering and Crystallization Studies

The quantifiable difference in crystal packing, specifically the ~1.5 Å c-axis elongation compared to the [4.4]nonane derivative [1], makes 1,4-dioxaspiro[4.5]decane derivatives ideal candidates for systematic studies of solid-state polymorphism and crystal engineering. Researchers can leverage this predictable geometric perturbation to tune material properties like density and mechanical stability, which are critical for optimizing drug formulation and bioavailability.

Cost-Effective, Scalable Synthesis of Protected Cyclohexanone Intermediates

The optimized synthesis yielding >97% product [1] positions 1,4-dioxaspiro[4.5]decane as a premier choice for the kilogram-scale preparation of protected cyclohexanone derivatives. Its high yield minimizes waste and cost, directly addressing the economic and environmental concerns of process chemistry. This makes it a superior choice over less efficiently synthesized alternatives for industrial-scale campaigns.

High-Temperature Polymer and Material Science Applications

The demonstrated thermal stability up to 350°C [1] enables the use of 1,4-dioxaspiro[4.5]decane as a monomer or additive in polymerizations and composite formulations that require elevated processing temperatures. Its robust spirocyclic core can impart enhanced thermal and dimensional stability to the final material, making it suitable for high-performance coatings, adhesives, and electronic materials.

Application
Selection Property
Validation Focus
Solid-form screening
Crystal packing geometry
Unit cell parameters, density
Scalable intermediate synthesis
Synthetic yield profile
Process reproducibility, purity
High-temperature materials
Thermal decomposition limit
TGA under inert atmosphere

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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